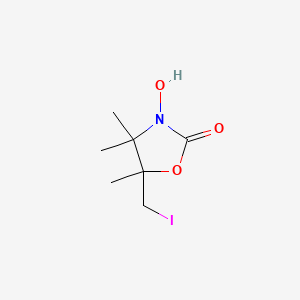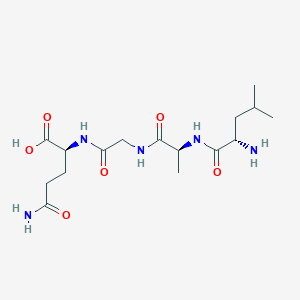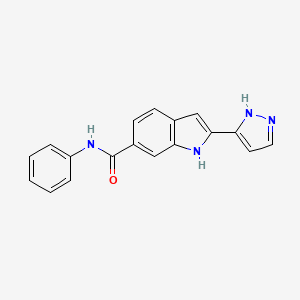![molecular formula C17H21N3O2S B14225855 N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide CAS No. 828920-11-2](/img/structure/B14225855.png)
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core structure, which is fused with a carboxamide group and a sulfanylacetamido side chain, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Attachment of the Sulfanylacetamido Side Chain: The sulfanylacetamido side chain can be attached via nucleophilic substitution reactions, where the sulfanylacetamido group is introduced using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated quinolines, nitroquinolines, alkylquinolines
Applications De Recherche Scientifique
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetamido side chain can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxamide: Lacks the sulfanylacetamido side chain, making it less versatile in terms of biological activity.
N-(2-Aminoethyl)quinoline-8-carboxamide: Contains an aminoethyl side chain instead of sulfanylacetamido, leading to different biological interactions.
N-(2-Hydroxyethyl)quinoline-8-carboxamide: Features a hydroxyethyl side chain, which affects its solubility and reactivity.
The presence of the sulfanylacetamido side chain in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
828920-11-2 |
|---|---|
Formule moléculaire |
C17H21N3O2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[5-[(2-sulfanylacetyl)amino]pentyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c21-15(12-23)18-9-2-1-3-10-20-17(22)14-8-4-6-13-7-5-11-19-16(13)14/h4-8,11,23H,1-3,9-10,12H2,(H,18,21)(H,20,22) |
Clé InChI |
MCZTZVMBLBXXFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)NCCCCCNC(=O)CS)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
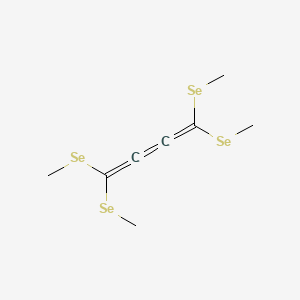

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
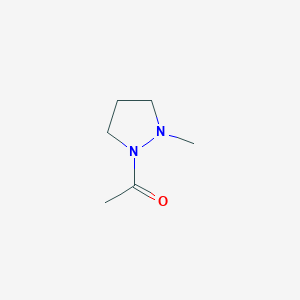
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
